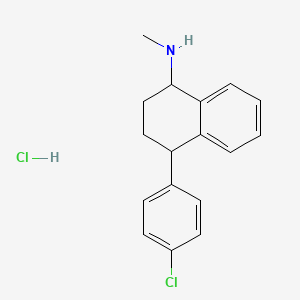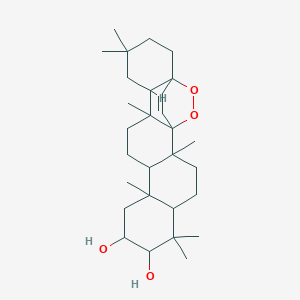
Boc-n-me-l-met-oh dcha
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-n-me-l-met-oh dcha involves the protection of the amino group of N-methyl-L-methionine with a tert-butoxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like tert-butyl alcohol at ambient temperature .
Industrial Production Methods
In industrial settings, the synthesis is scaled up using large reactors equipped with efficient stirring and temperature control. The reaction mixture is extracted and purified through multiple steps, including acidification, extraction with organic solvents, and crystallization to obtain the pure product .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-n-me-l-met-oh dcha undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group under acidic conditions.
Substitution: Reaction with nucleophiles to replace the Boc group.
Oxidation and Reduction: Involvement in redox reactions depending on the functional groups present
Common Reagents and Conditions
Deprotection: Typically carried out using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction
Major Products Formed
Deprotection: Yields N-methyl-L-methionine.
Substitution: Produces various substituted methionine derivatives.
Oxidation and Reduction: Forms oxidized or reduced methionine derivatives
Applications De Recherche Scientifique
Boc-n-me-l-met-oh dcha is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis.
Biology: Studying protein structure and function.
Medicine: Developing peptide-based drugs and therapeutic agents.
Industry: Manufacturing peptides for various applications, including pharmaceuticals and biotechnology .
Mécanisme D'action
The compound exerts its effects primarily through its role in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group is removed to yield the desired peptide. The molecular targets and pathways involved are related to the specific peptides being synthesized and their biological functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-N-Me-Phe-OH dicyclohexylammonium salt: Used for introducing phenylalanine residues.
Boc-Lys(Boc)-OH dicyclohexylammonium salt: Used for introducing lysine residues
Uniqueness
Boc-n-me-l-met-oh dcha is unique due to its specific application in introducing methionine residues, which are crucial for various biological processes, including protein synthesis and metabolism. Its stability and ease of deprotection make it a valuable tool in peptide synthesis .
Propriétés
Formule moléculaire |
C23H44N2O4S |
|---|---|
Poids moléculaire |
444.7 g/mol |
Nom IUPAC |
N-cyclohexylcyclohexanamine;2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C12H23N.C11H21NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)16-10(15)12(4)8(9(13)14)6-7-17-5/h11-13H,1-10H2;8H,6-7H2,1-5H3,(H,13,14) |
Clé InChI |
OVUNTIAFAXTNIX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)C(CCSC)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


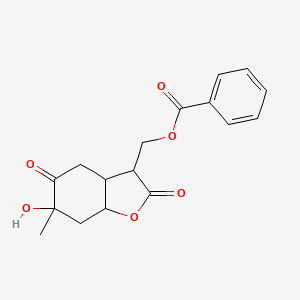
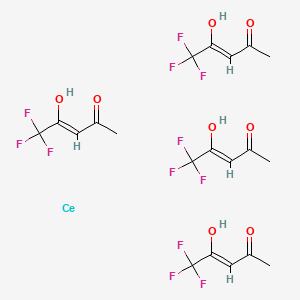
![[4,12-Diacetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pentanoate](/img/structure/B15129174.png)
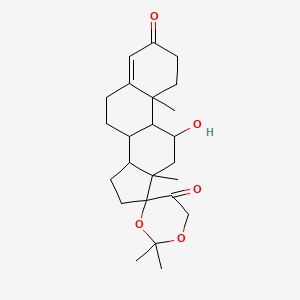
![11-Ethyl-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylic acid](/img/structure/B15129196.png)
![[5',5''-2H2]2'-Deoxyguanosine monohydrate](/img/structure/B15129204.png)
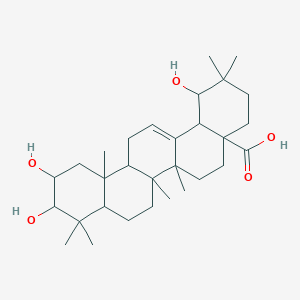
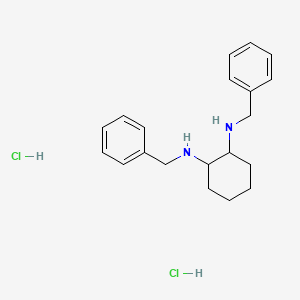
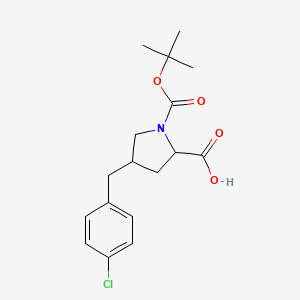
![6-[({6-[(Acetyloxy)methyl]-3,4-dihydroxy-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}oxy)methyl]-3,4,5-trihydroxyoxan-2-yl 10-[(4,5-dihydroxy-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl)oxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B15129234.png)


